Cas no 93103-82-3 (Ethyl 4-bromo-1-benzothiophene-2-carboxylate)

Ethyl 4-bromo-1-benzothiophene-2-carboxylate is a brominated benzothiophene derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylate ester group at the 2-position and a bromine substituent at the 4-position, enhancing its reactivity for cross-coupling reactions such as Suzuki or Stille couplings. Its benzothiophene core serves as a versatile scaffold for constructing heterocyclic compounds with potential biological activity. The ethyl ester moiety improves solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. High purity and well-defined structural characteristics ensure consistent performance in synthetic applications.
Ethyl 4-bromo-1-benzothiophene-2-carboxylate structure
93103-82-3 structure
Product Name:Ethyl 4-bromo-1-benzothiophene-2-carboxylate
CAS No:93103-82-3
MF:C11H9BrO2S
MW:285.156961202621
MDL:MFCD23699513
CID:2856082
PubChem ID:13466535
Update Time:2025-06-29

Ethyl 4-bromo-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-bromobenzo[b]thiophene-2-carboxylic acid ethyl ester
    • Ethyl 4-bromo-1-benzothiophene-2-carboxylate
    • V9252
    • Benzo[b]thiophene-2-carboxylic acid, 4-bromo-, ethyl ester
    • 93103-82-3
    • SCHEMBL17080891
    • DB-416424
    • E84080
    • AS-9414
    • MFCD23699513
    • AKOS023118957
    • Ethyl4-bromo-1-benzothiophene-2-carboxylate
    • Ethyl 4-bromobenzo[b]thiophene-2-carboxylate
    • MDL: MFCD23699513
    • Inchi: 1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
    • InChI Key: SACFTWLVHQBGJQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C=C(C(=O)OCC)S2

Computed Properties

  • Exact Mass: 283.95066g/mol
  • Monoisotopic Mass: 283.95066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 54.5

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Melting Point: N/A℃
  • Boiling Point: 370.3±22.0 °C at 760 mmHg
  • Flash Point: 177.8±22.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 4-bromo-1-benzothiophene-2-carboxylate Security Information

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Ethyl 4-bromo-1-benzothiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:93103-82-3)Ethyl 4-bromo-1-benzothiophene-2-carboxylate
Order Number:A1065759
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:33
Price ($):228.0/365.0/686.0
Email:sales@amadischem.com

Additional information on Ethyl 4-bromo-1-benzothiophene-2-carboxylate

Recent Advances in the Application of Ethyl 4-bromo-1-benzothiophene-2-carboxylate (CAS: 93103-82-3) in Chemical Biology and Pharmaceutical Research

Ethyl 4-bromo-1-benzothiophene-2-carboxylate (CAS: 93103-82-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting cancer, inflammation, and infectious diseases. Recent studies have highlighted its versatility as a building block in organic synthesis and its potential in drug discovery. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and emerging trends in its utilization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of Ethyl 4-bromo-1-benzothiophene-2-carboxylate as a precursor for the synthesis of novel kinase inhibitors. The compound's bromo and ester functional groups were strategically modified to yield derivatives with potent inhibitory activity against tyrosine kinases implicated in cancer progression. The study reported IC50 values in the nanomolar range for several derivatives, underscoring the compound's significance in oncology drug development.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where scientists utilized 93103-82-3 as a starting material for developing antimicrobial agents. The research team synthesized a series of benzothiophene-based compounds that exhibited broad-spectrum activity against drug-resistant bacterial strains. Molecular docking studies revealed that these derivatives interfere with bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance.

The compound's role in inflammation research has also gained attention. A 2024 publication in European Journal of Medicinal Chemistry described the development of Ethyl 4-bromo-1-benzothiophene-2-carboxylate-derived COX-2 selective inhibitors with improved gastrointestinal safety profiles compared to traditional NSAIDs. The researchers employed structure-activity relationship (SAR) studies to optimize the anti-inflammatory activity while minimizing side effects.

From a synthetic chemistry perspective, recent innovations have focused on developing more efficient and sustainable methods for producing 93103-82-3 and its derivatives. Green chemistry approaches, including microwave-assisted synthesis and catalytic methods, have been successfully applied to reduce reaction times and improve yields. These advancements are particularly relevant for scaling up production while maintaining environmental considerations.

Looking forward, the unique chemical properties of Ethyl 4-bromo-1-benzothiophene-2-carboxylate continue to inspire novel applications in drug discovery. Current research trends suggest growing interest in its use for developing targeted protein degraders (PROTACs) and covalent inhibitors. The compound's structural features make it particularly suitable for these cutting-edge therapeutic modalities, positioning it as a valuable scaffold in modern medicinal chemistry.

In conclusion, Ethyl 4-bromo-1-benzothiophene-2-carboxylate (93103-82-3) remains a compound of significant interest in chemical biology and pharmaceutical research. Its demonstrated utility across multiple therapeutic areas and its adaptability to various synthetic modifications ensure its continued relevance in drug discovery pipelines. Future research will likely explore its potential in emerging therapeutic strategies and further optimize its pharmacological properties.

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Amadis Chemical Company Limited
(CAS:93103-82-3)Ethyl 4-bromo-1-benzothiophene-2-carboxylate
A1065759
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):228.0/365.0/686.0
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